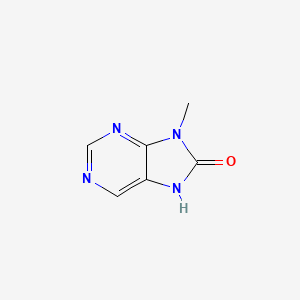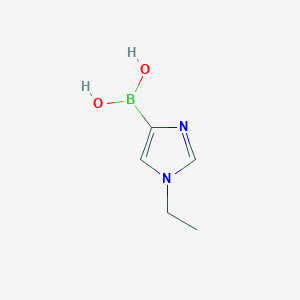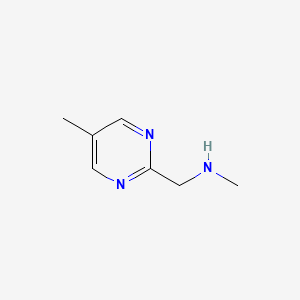
N,N,3,3-Tetramethylaziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,3-Tetramethylaziridine-2-carboxamide: is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-Tetramethylaziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with methylating agents. One common method is the amidation of aziridine-2-carboxylic acid with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3,3-Tetramethylaziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high ring strain of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of amine derivatives .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various amine derivatives, oxaziridines, and substituted aziridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N,3,3-Tetramethylaziridine-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,3,3-Tetramethylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, particularly thiol groups in proteins. This reactivity leads to the alkylation of cysteine residues in proteins, disrupting their function and leading to cell death in cancer cells. The compound’s ability to form covalent bonds with nucleophilic sites in biomolecules underlies its biological activity .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Indole-2-carboxamides: These compounds also contain a carboxamide group and have been studied for their enzyme inhibitory properties.
Uniqueness: N,N,3,3-Tetramethylaziridine-2-carboxamide is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly useful in applications requiring selective alkylation of nucleophilic sites, such as in targeted cancer therapies .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
N,N,3,3-tetramethylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5(8-7)6(10)9(3)4/h5,8H,1-4H3 |
InChI-Schlüssel |
JNHRYKSXBNIPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1)C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
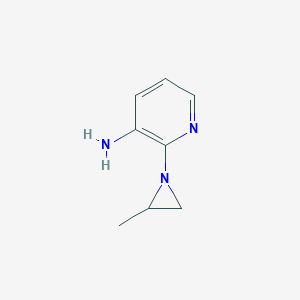

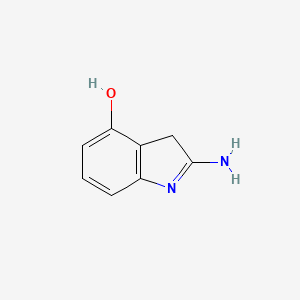
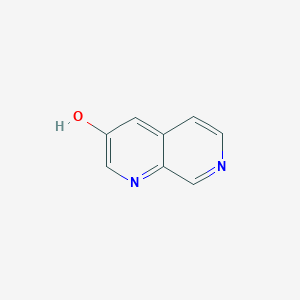
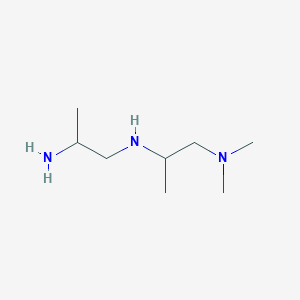
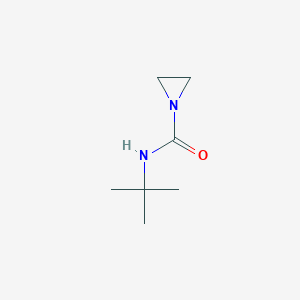
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
